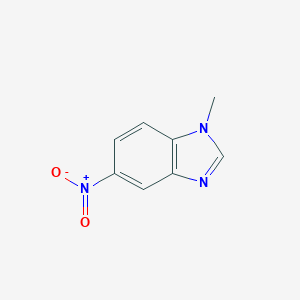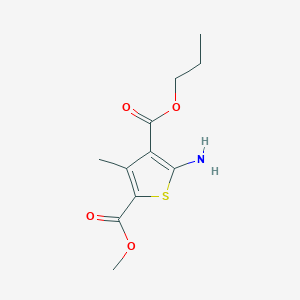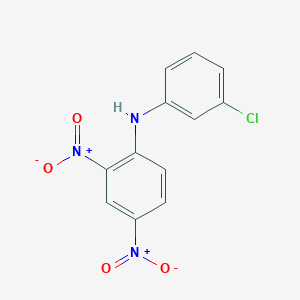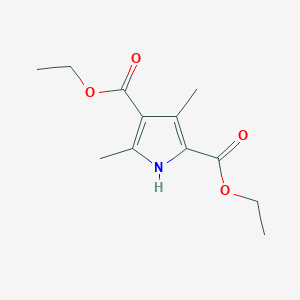
5-Amino-1-benzotiofeno-2-carboxilato de etilo
Descripción general
Descripción
Ethyl 5-amino-1-benzothiophene-2-carboxylate (EABTC) is a novel compound with potential applications in chemical synthesis and scientific research. It is a type of benzothiophene carboxylate that has been studied for its unique properties and its potential applications in the laboratory.
Aplicaciones Científicas De Investigación
5-Amino-1-benzotiofeno-2-carboxilato de etilo: Un Análisis Exhaustivo
Química Medicinal Agentes Antibacterianos: Los derivados del this compound han mostrado resultados prometedores como agentes antibacterianos. Exhiben efectos inhibitorios contra varias cepas bacterianas como Bacillus subtilis, Escherichia coli, Proteus vulgaris y Staphylococcus aureus. La estructura del compuesto permite modificaciones que pueden mejorar sus propiedades antibacterianas, lo que lo convierte en un candidato valioso para el desarrollo de nuevos antibióticos .
Química Medicinal Agentes Antiinflamatorios: Los derivados del tiofeno, incluido el this compound, pueden actuar como agentes antiinflamatorios. Su marco molecular es propicio para la actividad biológica, que puede utilizarse para tratar afecciones inflamatorias .
Neurociencia Antagonistas de la Serotonina: Los compuestos que contienen el núcleo de tiofeno se han utilizado como antagonistas de la serotonina. Esta aplicación es particularmente relevante en el tratamiento de trastornos neurológicos como la enfermedad de Alzheimer, donde la modulación de la serotonina juega un papel crucial .
Ciencia de Materiales Electrónica Orgánica: Los benzotiofenos son integrales en el campo de la ciencia de materiales, especialmente en el desarrollo de la electrónica orgánica. Sus propiedades electrónicas los hacen adecuados para su uso en transistores de efecto de campo orgánico (OFET) y diodos emisores de luz orgánica (OLED). El this compound podría utilizarse potencialmente en la síntesis de tales materiales .
Química Sintética Bloques de Construcción: El compuesto sirve como un bloque de construcción en química sintética para construir moléculas más complejas. Sus sitios reactivos permiten varias transformaciones químicas, lo que lleva a la síntesis de diversos derivados de benzotiofeno con posibles aplicaciones en diferentes campos .
Desarrollo de Fármacos Farmacóforo: En el desarrollo de fármacos, el this compound puede utilizarse como un farmacóforo. Su estructura puede incorporarse a los candidatos a fármacos para mejorar su interacción con los objetivos biológicos, mejorando la eficacia y la selectividad .
Investigación Química Síntesis Tolerante a los Halógenos: Los avances recientes en la investigación química han destacado la síntesis tolerante a los halógenos de los benzotiofenos. El this compound podría sintetizarse utilizando estos métodos, que son cruciales para crear compuestos con sustituciones específicas de halógeno .
Bioquímica Compuestos Biológicamente Activos: Los análogos basados en tiofeno son cada vez más reconocidos como una clase de compuestos biológicamente activos. Juegan un papel significativo para los químicos medicinales que buscan desarrollar compuestos avanzados con diversos efectos biológicos, incluidas las actividades antitumorales, antivirales y antidiabéticas .
Mecanismo De Acción
Safety and Hazards
Ethyl 5-amino-1-benzothiophene-2-carboxylate is labeled with the GHS07 pictogram, indicating that it is an irritant . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
ethyl 5-amino-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFISKGSWVIUIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377452 | |
| Record name | ethyl 5-amino-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25785-10-8 | |
| Record name | ethyl 5-amino-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B182945.png)
